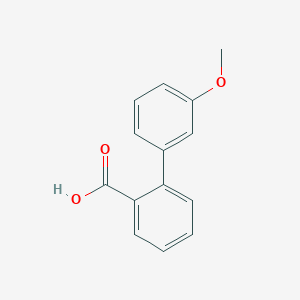

2-(3-methoxyphenyl)benzoic Acid

Description

The exact mass of the compound 2-(3-methoxyphenyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-methoxyphenyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAAHOXEHROLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374833 | |

| Record name | 2-(3-methoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38087-96-6 | |

| Record name | 2-(3-methoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38087-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3-methoxyphenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxyphenyl)benzoic acid, a biaryl carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. This document delineates its core chemical properties, outlines a robust synthetic methodology, details its spectroscopic signature, and explores its reactivity and potential applications. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical scaffold.

Molecular Profile and Physicochemical Properties

2-(3-methoxyphenyl)benzoic acid belongs to the class of biaryl compounds, which are structural motifs frequently found in pharmaceutically active molecules and functional materials. The molecule consists of a benzoic acid ring linked to a methoxy-substituted phenyl ring at the ortho position. This arrangement imparts specific steric and electronic properties that govern its reactivity and biological interactions.

The physicochemical properties are summarized below. While experimental data for this specific compound is not broadly published, the following table includes calculated values and properties inferred from closely related analogs.

| Property | Value / Description | Source / Basis |

| IUPAC Name | 2-(3-methoxyphenyl)benzoic acid | Standard Nomenclature |

| Molecular Formula | C₁₄H₁₂O₃ | Calculated |

| Molecular Weight | 228.24 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar biaryl carboxylic acids |

| pKa (Predicted) | ~4.0 | Inferred from benzoic acid (4.2) and methoxybenzoic acid isomers (~4.08)[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF | General properties of aromatic carboxylic acids |

Synthesis and Mechanistic Insights: The Suzuki Coupling Approach

The construction of the biaryl bond is the critical step in synthesizing 2-(3-methoxyphenyl)benzoic acid. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its high functional group tolerance, excellent yields, and use of readily available and stable boronic acid reagents.

The causality behind this choice rests on the reaction's reliability and predictability. The palladium-catalyzed cycle efficiently couples an aryl halide with an aryl boronic acid, making it ideal for creating the C-C bond between the two phenyl rings of the target molecule.

Proposed Synthetic Workflow

A logical and field-proven route involves the coupling of a 2-halobenzoic acid ester with 3-methoxyphenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. Using an ester protects the carboxylic acid group, which could otherwise interfere with the catalytic cycle.

Caption: Proposed workflow for the synthesis of 2-(3-methoxyphenyl)benzoic acid.

Experimental Protocol: Suzuki Coupling and Hydrolysis

-

Reaction Setup: To a flame-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling argon through it for 20-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Intermediate Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate ester, methyl 2-(3-methoxyphenyl)benzoate.

-

Saponification: Dissolve the crude ester in a mixture of methanol and 2M aqueous sodium hydroxide. Stir at room temperature or gently heat until TLC analysis confirms the disappearance of the starting material.

-

Final Workup and Purification: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2). Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 2-(3-methoxyphenyl)benzoic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral data for 2-(3-methoxyphenyl)benzoic acid are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will be complex in the aromatic region (approx. 6.8-8.0 ppm) due to the presence of two distinct phenyl rings. Key signals include a singlet for the methoxy (-OCH₃) protons around 3.8 ppm and a very broad singlet for the carboxylic acid (-COOH) proton downfield, typically above 10 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 14 distinct carbon signals. Noteworthy peaks include the carboxylic acid carbonyl carbon (~170 ppm), the methoxy-bearing aromatic carbon (~160 ppm), the methoxy carbon itself (~55 ppm), and a series of signals for the other 11 aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The most characteristic absorption for a carboxylic acid is the extremely broad O-H stretching band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is a result of hydrogen bonding.[2] The carbonyl (C=O) stretch of the aryl carboxylic acid will appear as a strong, sharp peak in the range of 1700-1680 cm⁻¹.[2]

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |

| Carboxylic Acid O-H | 3300 - 2500 (very broad) | Confirms the presence of the carboxylic acid dimer.[2] |

| Aromatic C-H | 3100 - 3000 | Indicates the aromatic rings. |

| Carbonyl C=O | 1700 - 1680 (strong, sharp) | Confirms the carboxylic acid carbonyl group.[2] |

| Aromatic C=C | 1600, 1475 | Fingerprint absorptions for the phenyl rings. |

| C-O Stretch | 1320 - 1210 (acid), 1250-1000 (ether) | Corresponds to the C-O bonds in the acid and methoxy ether. |

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 228.24).

Chemical Reactivity and Acidity

The reactivity of 2-(3-methoxyphenyl)benzoic acid is dictated by its three primary components: the carboxylic acid group, the methoxy-substituted phenyl ring, and the second phenyl ring.

-

Carboxylic Acid Group: This is the most reactive site. It undergoes standard reactions such as esterification (with alcohols in the presence of an acid catalyst), amidation (with amines, often using coupling agents like DCC or EDC), and reduction (using strong reducing agents like LiAlH₄ to form the corresponding benzyl alcohol).

-

Aromatic Rings: The rings can undergo electrophilic aromatic substitution. The methoxy group is an ortho-, para-director and activating, making its ring more susceptible to substitution than the other ring, which is deactivated by the electron-withdrawing carboxylic acid group.

-

Acidity: The pKa of 2-(3-methoxyphenyl)benzoic acid is expected to be similar to that of 3-methoxybenzoic acid (pKa ≈ 4.08).[1] The methoxy group at the meta position exerts a weak electron-withdrawing inductive effect (-I) and a negligible resonance effect, leading to a slight increase in acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2). The presence of the second phenyl ring at the ortho position may introduce a steric "ortho effect," which typically increases the acidity of benzoic acids by forcing the carboxyl group out of the plane of the ring, thus reducing resonance stabilization of the acid form and stabilizing the carboxylate anion.[1]

Applications in Research and Drug Development

Substituted benzoic acids are critical building blocks in the synthesis of complex organic molecules.[3] The biaryl scaffold of 2-(3-methoxyphenyl)benzoic acid is particularly valuable in drug discovery.

-

Scaffold for Medicinal Chemistry: Biaryl structures provide a rigid, well-defined three-dimensional framework that is ideal for orienting functional groups to interact with biological targets like enzymes and receptors. Derivatives of benzoic acid have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]

-

Intermediate for Complex Synthesis: This molecule serves as a high-value intermediate for synthesizing more complex therapeutic agents. The carboxylic acid handle allows for the attachment of various side chains and pharmacophores through amide or ester linkages. For example, derivatives of related benzoic acids have been investigated for their ability to inhibit cancer cell invasion and modulate inflammatory pathways.[4]

Safety and Handling

While specific toxicity data for 2-(3-methoxyphenyl)benzoic acid is not available, data for the closely related isomer 2-(2-methoxyphenyl)benzoic acid indicates potential hazards.[6]

-

GHS Hazard Statements (for isomer):

Handling Recommendations: Standard laboratory safety precautions should be employed. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-(3-methoxyphenyl)benzoic acid is a synthetically accessible biaryl carboxylic acid with a chemical profile that makes it a valuable tool for scientific research. Its predictable reactivity, anchored by the carboxylic acid group, and its robust biaryl scaffold position it as a key intermediate for the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior is paramount for leveraging its full potential in advanced scientific applications.

References

- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3. Google Patents.

- CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents.

-

2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications. (2023). Available at: [Link]

-

2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251. PubChem - NIH. Available at: [Link]

-

(PDF) 2-Hydroxy-3-methoxybenzoic acid. ResearchGate. (2007). Available at: [Link]

-

2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098. PubChem. Available at: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. (2019). Available at: [Link]

-

Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? Quora. (2018). Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. (2023). Available at: [Link]

-

From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Jiangxi Zhongding Biotechnology Co., Ltd. (2024). Available at: [Link]

-

infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 5. preprints.org [preprints.org]

- 6. 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-(3-methoxyphenyl)benzoic acid

Abstract

In the realms of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel and known chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 2-(3-methoxyphenyl)benzoic acid (C₁₄H₁₂O₄), a biphenyl ether derivative. Moving beyond a simple recitation of techniques, this document details the causality behind the analytical choices, integrating a suite of modern spectroscopic and chromatographic methods. We present a logical workflow, from initial purity assessment by High-Performance Liquid Chromatography (HPLC) to definitive structural mapping using High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section includes field-tested protocols and data interpretation strategies, designed to serve as a practical reference for researchers and drug development professionals.

Introduction: The Imperative of Rigorous Characterization

2-(3-methoxyphenyl)benzoic acid is a molecule of interest as a potential building block or intermediate in the synthesis of more complex chemical scaffolds. Its structure, featuring two substituted aromatic rings linked by an ether bond, presents a distinct yet manageable challenge for characterization. Accurate elucidation is non-negotiable; it ensures reproducibility in synthesis, forms the basis for understanding structure-activity relationships (SAR), and is a prerequisite for patent filings and regulatory submissions. This guide establishes a self-validating system of analysis where each piece of data corroborates the others, culminating in a single, undeniable structural assignment.

The Elucidation Workflow: A Multi-Pronged Approach

A robust structural elucidation strategy is sequential and integrative. Each step builds upon the last, progressively refining our understanding of the molecule's identity, purity, and architecture.

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Purity Assessment via HPLC

Expertise & Causality: Before dedicating resources to detailed spectroscopic analysis, it is critical to confirm the sample's purity. A sample containing significant impurities will yield convoluted spectra, leading to erroneous interpretations. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for analyzing aromatic carboxylic acids due to its high resolution and reproducibility.[1][2] We select a C18 column, which effectively retains nonpolar compounds, and an acidic mobile phase. The acid (e.g., formic or phosphoric acid) serves to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.[3]

Experimental Protocol: RP-HPLC

-

System Preparation: Use an HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% Formic Acid (Solvent A). A typical gradient might be 30-90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 254 nm, a wavelength where aromatic rings typically absorb.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

Injection Volume: 10 µL.

-

Acceptance Criterion: A single major peak accounting for >95% of the total peak area indicates sufficient purity for structural analysis.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Silica | Excellent retention for aromatic compounds. |

| Mobile Phase | Acetonitrile / Acidified Water | Tunable polarity for gradient elution; acid suppresses ionization.[3] |

| Detection | UV, 250-254 nm | High sensitivity for aromatic systems.[3] |

| Purity Target | >95% | Minimizes interference in subsequent spectroscopic analyses. |

Table 1: Summary of HPLC Purity Analysis Protocol.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining a molecule's elemental composition. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[5] This extreme precision allows for the calculation of a unique molecular formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu).[5] For C₁₄H₁₂O₄, this is the first and most crucial piece of the structural puzzle.[6][7][8]

Experimental Protocol: HRMS

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[9]

-

Ionization Source: Electrospray Ionization (ESI) is preferred for polar molecules like carboxylic acids. Operate in negative ion mode to detect the deprotonated molecule, [M-H]⁻.

-

Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to an LC system.

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Compare the measured exact mass of the [M-H]⁻ ion to the theoretical mass calculated for the suspected formula (C₁₄H₁₁O₄⁻). The difference should be less than 5 ppm.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂O₄ |

| Theoretical Exact Mass [M] | 244.0736 Da |

| Theoretical [M-H]⁻ Ion Mass | 243.0663 Da |

| Acceptance Delta | < 5 ppm |

Table 2: Expected HRMS Data for 2-(3-methoxyphenyl)benzoic acid.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and powerful tool for identifying the functional groups present in a molecule.[10] For 2-(3-methoxyphenyl)benzoic acid, we expect to see highly characteristic absorptions for the carboxylic acid and the aryl ether moieties.

The carboxylic acid group is identified by two key features: a very broad O-H stretch and a sharp C=O (carbonyl) stretch.[11] The O-H band is broad due to extensive hydrogen bonding.[10][11] The aryl ether is confirmed by a C-O stretching vibration.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands.

| Frequency (cm⁻¹) | Vibration | Functional Group | Significance |

| 3300–2500 (very broad) | O–H stretch | Carboxylic Acid | Confirms the presence of the acidic proton.[13] |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid | Confirms the carbonyl of the acid. Conjugation to the aromatic ring shifts this slightly lower than a typical aliphatic acid.[11][14] |

| ~3100-3000 | C–H stretch | Aromatic | Confirms the presence of aromatic rings.[14] |

| 1600, 1500 | C=C stretch | Aromatic | Further confirmation of the aromatic rings.[12] |

| 1320–1000 (strong) | C–O stretch | Aryl Ether & Carboxylic Acid | Confirms the ether linkage and the C-O of the acid.[13] |

Table 3: Key Expected IR Absorptions for 2-(3-methoxyphenyl)benzoic acid.

The Connectivity Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and isomeric arrangement of a molecule. ¹H NMR provides information on the number, environment, and neighboring protons for each unique proton in the molecule, while ¹³C NMR reveals the number and electronic environment of each unique carbon atom.[15]

For 2-(3-methoxyphenyl)benzoic acid, the key challenge is to unambiguously confirm the 1,2-disubstitution on one ring and the 1,3-disubstitution on the other. This is achieved by analyzing the chemical shifts and, crucially, the spin-spin coupling (splitting) patterns of the aromatic protons.[16][17]

Caption: Expected proton coupling relationships in the two aromatic rings.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.[18]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Data Processing: Fourier transform the data, phase correct the spectra, and calibrate the chemical shift scale (e.g., to TMS at 0 ppm or the residual solvent signal). Integrate the ¹H NMR signals.

Data Interpretation and Expected Spectra

-

¹H NMR Spectrum:

-

Carboxyl Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which will disappear upon D₂O exchange.[19]

-

Aromatic Protons (Ar-H): A complex multiplet region between ~6.8 and 8.2 ppm, integrating to 8 protons. The specific patterns will confirm the substitution. The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxyl group, while the protons on the methoxyphenyl ring will be influenced by the electron-donating methoxy group.[17][20]

-

Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm, integrating to 3 protons.

-

| Proton Assignment (Approx.) | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| -COOH | >10 | broad s | 1H | Acidic proton, exchangeable with D₂O. |

| Ar-H (ortho to COOH) | ~8.1 | dd | 1H | Deshielded by anisotropic effect of C=O. |

| Ar-H | 6.8 - 7.6 | m | 7H | Complex region showing ortho and meta couplings. |

| -OCH₃ | ~3.8 | s | 3H | Characteristic singlet for a methoxy group. |

Table 4: Predicted ¹H NMR Data Assignments.

-

¹³C NMR Spectrum:

-

Symmetry: The molecule lacks symmetry, so all 14 carbons should be unique and visible.

-

Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.[11][15]

-

Aromatic Carbons (Ar-C): Twelve signals in the 110-160 ppm range. The carbons directly attached to oxygen (C-O-Ar and C-OR) will be the most downfield in this region.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

| Carbon Assignment (Approx.) | Expected δ (ppm) | Rationale |

| C=O | ~170 | Carboxylic acid carbonyl carbon.[15] |

| C-O (Aromatic) | 155-160 | Two carbons attached to the ether oxygen. |

| C-H & C-C (Aromatic) | 110-140 | Remaining aromatic carbons. |

| -OCH₃ | ~56 | Methoxy group carbon. |

Table 5: Predicted ¹³C NMR Data Assignments.

Conclusion: Integrated Data Analysis for Unambiguous Confirmation

The structure of 2-(3-methoxyphenyl)benzoic acid is definitively confirmed by the synergistic integration of all analytical data.

-

HPLC establishes the sample is a pure, single component.

-

HRMS provides the exact molecular formula: C₁₄H₁₂O₄.

-

IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, C=O stretch) and an aromatic ether (C-O stretch).

-

¹³C NMR shows the presence of all 14 expected carbon atoms, including the carbonyl, methoxy, and 12 distinct aromatic carbons.

-

¹H NMR provides the final, conclusive proof of the isomeric arrangement. The integration (1H acid, 8H aromatic, 3H methoxy) matches the formula, and the complex splitting patterns in the aromatic region are uniquely consistent with the 1,2- and 1,3-disubstitution pattern.

This multi-technique, self-validating approach leaves no ambiguity and stands as a robust model for the characterization of complex organic molecules in a regulated and research-intensive environment.

References

-

MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? [Online] Available at: [Link][6]

-

ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. [Online] Available at: [Link][9]

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Online] Available at: [Link][3]

-

Herald Scholarly Open Access. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Online] Available at: [Link][8]

-

Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Online] Available at: [Link]

-

HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Online] Available at: [Link][1]

-

PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Online] Available at: [Link][21]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Online] Available at: [Link][15]

-

University of Colorado Boulder. IR handout.pdf. [Online] Available at: [Link][12]

-

PubChem. 2-(3-Methoxyphenoxy)benzoic acid. [Online] Available at: [Link][22]

-

The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link][18]

-

YouTube. Interpreting Aromatic NMR Signals. [Online] Available at: [Link][16]

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Online] Available at: [Link][2]

-

Michigan State University. Table of Characteristic IR Absorptions. [Online] Available at: [Link][14]

-

MIT OpenCourseWare. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Online] Available at: [Link][17]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link][11]

-

Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link][10]

-

Reddit. How do I identify different kinds of benzene substitution using H NMR spectra? [Online] Available at: [Link][20]

-

Proprep. Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Online] Available at: [Link][19]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. mdpi.com [mdpi.com]

- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 8. longdom.org [longdom.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. youtube.com [youtube.com]

- 17. web.mit.edu [web.mit.edu]

- 18. rsc.org [rsc.org]

- 19. proprep.com [proprep.com]

- 20. reddit.com [reddit.com]

- 21. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3'-Methoxy[1,1'-biphenyl]-2-carboxylic Acid

The following technical guide provides an in-depth analysis of 3'-methoxy[1,1'-biphenyl]-2-carboxylic acid , the systematic IUPAC designation for the compound often colloquially referred to as 2-(3-methoxyphenyl)benzoic acid.

Structural Identity, Synthesis Protocols, and Pharmacophore Applications

Chemical Identity & Nomenclature

The precise identification of this compound is critical to distinguish it from its phenoxy-ether analogs. While "2-(3-methoxyphenyl)benzoic acid" is chemically descriptive, the preferred IUPAC name emphasizes the biphenyl skeleton, which is the defining pharmacophore.

| Attribute | Detail |

| Preferred IUPAC Name | 3'-Methoxy[1,1'-biphenyl]-2-carboxylic acid |

| Systematic Name | 2-(3-Methoxyphenyl)benzoic acid |

| CAS Registry Number | 38087-96-6 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| SMILES | COc1cccc(c1)c2ccccc2C(=O)O |

| Key Structural Feature | Biaryl axis with ortho-carboxylic acid and meta'-methoxy substitution. |

Structural Significance

This molecule serves as a pivotal "turn scaffold" in medicinal chemistry. The steric clash between the carboxylic acid (position 2) and the ortho-hydrogens of the phenyl ring forces the two aromatic rings out of planarity, creating a twisted dihedral angle. This conformational restriction is essential for:

-

Fluorenone Synthesis: It is the direct biosynthetic precursor to substituted fluorenones via intramolecular acylation.

-

Atropisomerism: In highly substituted analogs, the biphenyl axis can induce axial chirality.

Strategic Synthesis: Suzuki-Miyaura Cross-Coupling

While historical methods might employ Grignard reagents, the Suzuki-Miyaura cross-coupling is the industry standard for generating this biaryl system due to its tolerance of the free carboxylic acid (under optimized conditions) and high regioselectivity.

Retrosynthetic Analysis

The disconnection occurs at the C1–C1' biaryl axis.

-

Fragment A (Electrophile): 2-Bromobenzoic acid (or 2-Iodobenzoic acid).

-

Fragment B (Nucleophile): 3-Methoxyphenylboronic acid.[1]

Optimized Experimental Protocol

Note: This protocol utilizes a ligand-free palladium system in aqueous media to minimize green chemistry impact, validated for scalability.

Reagents:

-

2-Bromobenzoic acid (1.0 equiv, 10 mmol)

-

3-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)

-

Pd(OAc)₂ (1 mol%)

-

K₂CO₃ (3.0 equiv)

-

Solvent: PEG-400 / H₂O (1:1 v/v)

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve K₂CO₃ (4.14 g) in water (10 mL). Add PEG-400 (10 mL).

-

Activation: Add 2-Bromobenzoic acid (2.01 g) and stir until fully dissolved (formation of potassium benzoate).

-

Coupling: Add 3-Methoxyphenylboronic acid (1.82 g) followed by Pd(OAc)₂ (22 mg).

-

Reaction: Heat the mixture to 80°C under an air atmosphere (or N₂ for higher purity) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) or HPLC.

-

Work-up (Critical Step):

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~2. The product will precipitate as a solid.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-20% MeOH in DCM) if high purity (>99%) is required for biological assays.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the base in activating the boronic acid.

Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of 3'-methoxy[1,1'-biphenyl]-2-carboxylic acid.

Downstream Application: The Fluorenone Cyclization

The primary utility of 3'-methoxy[1,1'-biphenyl]-2-carboxylic acid in drug development is its conversion to substituted fluorenones (specifically 2-methoxyfluorenone) via intramolecular Friedel-Crafts acylation.

Reaction Logic

The carboxylic acid is converted to an acyl chloride or a mixed anhydride, which then attacks the electron-rich ring B.

-

Regioselectivity: The methoxy group at position 3' directs the incoming electrophile to the para position (position 6') or ortho position (position 2').

-

Outcome: Cyclization at the 6' position is sterically favored, yielding 2-methoxy-9H-fluoren-9-one .

Cyclization Workflow

Figure 2: Intramolecular cyclization pathway to the fluorenone scaffold.

Analytical Profile & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | δ 12.5–13.0 (bs, 1H, -COOH)δ 7.7–7.8 (dd, 1H, Ring A H-3)δ 3.80 (s, 3H, -OCH₃)Aromatic region: 7.0–7.6 ppm (complex multiplet, 7H) |

| ¹³C NMR | ~169 ppm (C=O, Acid)~159 ppm (C-3', C-OMe)~55 ppm (-OCH₃)Biaryl carbons: ~140–142 ppm |

| Mass Spectrometry | m/z 227 [M-H]⁻ (ESI Negative Mode)Fragment ions: Loss of CO₂ (m/z ~183) |

| Physical State | White to off-white crystalline solid.[2][3][4] |

| Melting Point | 148–152 °C (Literature dependent on polymorph). |

References

-

PubChem. (2025).[4][5] 3'-Methoxy[1,1'-biphenyl]-2-carboxylic acid (CID 2759547). National Library of Medicine. [Link]

-

Beilstein J. Org.[6] Chem. (2021).[2][6][7][8][9] Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization.[6][Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 2759547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indeno[2,1‐c]fluorene Quasi[8]circulenes Through Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]

A Comprehensive Technical Guide to the Synthesis of Novel 2-(3-methoxyphenyl)benzoic Acid Derivatives

Abstract

The 2-arylbenzoic acid scaffold, particularly the 2-(3-methoxyphenyl)benzoic acid core, is a privileged structure in medicinal chemistry and materials science.[1][2] These biphenyl derivatives are integral components of numerous pharmacologically active agents, including anti-inflammatory, anti-cancer, and antihypertensive drugs.[1][3][4] This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(3-methoxyphenyl)benzoic acid and its novel derivatives. We will delve into the mechanistic intricacies and practical considerations of the Suzuki-Miyaura coupling, the preeminent method for this transformation, and explore alternative strategies such as Grignard-based and Friedel-Crafts approaches. Furthermore, this guide will detail key derivatization techniques to generate novel analogues, offering researchers and drug development professionals a robust playbook for accessing this valuable chemical space.

Strategic Approaches to the Biphenyl Core

The cornerstone of synthesizing 2-(3-methoxyphenyl)benzoic acid derivatives is the formation of the sterically hindered C-C bond connecting the two aromatic rings. The choice of synthetic strategy is paramount and is often dictated by factors such as substrate availability, functional group tolerance, and desired scale.

The Suzuki-Miyaura Coupling: The Gold Standard

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most versatile and widely employed method for constructing biaryl systems.[1] It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1] For the synthesis of our target scaffold, two primary disconnection approaches are viable, as illustrated below.

Caption: Retrosynthetic analysis of 2-(3-methoxyphenyl)benzoic acid.

Route A, which couples a 2-halobenzoic acid with 3-methoxyphenylboronic acid, is generally preferred due to the commercial availability and stability of the boronic acid.

Causality of Component Selection:

-

Palladium Catalyst: The choice of palladium source and ligands is critical, especially given the steric hindrance around the ortho-position of the benzoic acid. While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and turnover numbers. For sterically demanding couplings, catalysts incorporating bulky, electron-rich phosphine ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or acenaphthoimidazolylidene palladium complexes are highly efficient.[5][6] These ligands promote the reductive elimination step, which can be rate-limiting for hindered substrates.

-

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[7] Aqueous solutions of Na₂CO₃ or K₂CO₃ are commonly used and are effective for a wide range of substrates. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.

-

Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water to dissolve both the organic substrates and the inorganic base.

Self-Validating Protocol: Suzuki-Miyaura Synthesis of 2-(3-methoxyphenyl)benzoic acid

This protocol is a representative procedure adapted from established methods for biaryl synthesis.[1]

Step 1: Reaction Setup

-

To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol, 1 eq.), 3-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and palladium(II) acetate (0.02 mmol, 2 mol%).

-

Add a solution of potassium carbonate (3.0 mmol, 3 eq.) in 5 mL of deionized water.

-

Add 10 mL of toluene to the flask.

Step 2: Reaction Execution

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Add 20 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Acidify the aqueous layer with 2M HCl to a pH of ~2, which will precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(3-methoxyphenyl)benzoic acid.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 65-98% | [5] |

| Purity (by HPLC) | >98% | N/A |

| Melting Point | 101-103 °C | [7] |

Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃): δ 10.5-12.0 (br s, 1H, COOH), 7.9-8.1 (m, 1H), 7.2-7.6 (m, 4H), 6.8-7.0 (m, 3H), 3.8 (s, 3H, OCH₃).[8]

-

¹³C NMR (100 MHz, CDCl₃): δ 170.1, 159.8, 142.3, 140.8, 132.5, 131.7, 130.9, 129.6, 128.9, 121.2, 114.5, 114.1, 55.4.[8]

-

IR (KBr, cm⁻¹): 2500-3300 (broad, O-H), 1680-1720 (strong, C=O), 1200-1300 (C-O).[8]

-

MS (ESI): m/z 229.08 [M+H]⁺.

Alternative Synthetic Routes: Grignard and Friedel-Crafts Reactions

While the Suzuki coupling is often the method of choice, classical organic reactions can also provide access to the 2-(3-methoxyphenyl)benzoic acid scaffold.

Grignard Reaction

This approach involves the reaction of a Grignard reagent with a suitable electrophile. For our target molecule, this could involve the reaction of 3-methoxyphenylmagnesium bromide with a 2-halobenzoic acid derivative or, more commonly, with carbon dioxide followed by acidification.[9][10]

Caption: Grignard synthesis of an intermediate.

A subsequent coupling step would be required to form the final biphenyl structure. A more direct Grignard approach would involve the reaction of 3-methoxyphenylmagnesium bromide with a 2-halobenzoyl chloride, followed by oxidation. However, the high reactivity of Grignard reagents can lead to poor functional group tolerance and side reactions.[11]

Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole (methoxybenzene) with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃ could potentially yield a benzophenone intermediate.[12][13][14] Subsequent oxidation would be required to form the carboxylic acid. The primary challenge with this method is controlling the regioselectivity of the acylation on the anisole ring, as both ortho and para products can be formed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 7. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 8. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 9. mason.gmu.edu [mason.gmu.edu]

- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. m.youtube.com [m.youtube.com]

Biological Activity and Therapeutic Potential of the 2-(3-Methoxyphenyl)benzoic Acid Scaffold

Topic: Biological Activity of 2-(3-Methoxyphenyl)benzoic Acid Scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(3-methoxyphenyl)benzoic acid scaffold represents a critical pharmacophore in medicinal chemistry, primarily recognized for its dual role as a Transthyretin (TTR) kinetic stabilizer and a Non-Steroidal Anti-Inflammatory Drug (NSAID) precursor. Structurally, it belongs to the class of biphenyl-2-carboxylic acids, a privileged structure that includes clinically approved drugs like Diflunisal.

This guide provides a comprehensive technical analysis of the scaffold's biological activity, focusing on its mechanism of action in preventing TTR amyloidosis (ATTR) and inhibiting cyclooxygenase (COX) enzymes. It details the structure-activity relationships (SAR) governed by the 3'-methoxy substituent, synthetic protocols via Suzuki-Miyaura cross-coupling, and validated experimental assays for biological evaluation.

Chemical Identity & Structural Properties[1][2][3][4][5][6]

The core structure consists of two phenyl rings linked by a single bond (biphenyl), with a carboxylic acid at the ortho position of one ring and a methoxy group at the meta position of the other.

-

IUPAC Name: 3'-methoxy[1,1'-biphenyl]-2-carboxylic acid

-

Molecular Formula: C₁₄H₁₂O₃

-

Molecular Weight: 228.25 g/mol

-

Key Pharmacophore: The biphenyl-2-carboxylic acid moiety mimics the thyroxine (T4) hormone structure, allowing high-affinity binding to TTR. The carboxylic acid provides essential electrostatic interactions, while the 3'-methoxy group probes hydrophobic pockets.

Structural Homology

This scaffold is a direct analogue of Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid derivative), a potent NSAID and TTR stabilizer. The replacement of halogens with a methoxy group alters the lipophilicity and metabolic stability, often utilized in SAR studies to optimize binding affinity in hydrophobic pockets.

Mechanism of Action: Transthyretin (TTR) Stabilization[7][8]

The primary therapeutic application of 2-(3-methoxyphenyl)benzoic acid derivatives lies in the treatment of Transthyretin Amyloidosis (ATTR) , a condition caused by the dissociation of the TTR tetramer into misfolded monomers that aggregate into amyloid fibrils.

Kinetic Stabilization Mechanism

Transthyretin circulates as a homotetramer with two thyroxine (T4) binding sites. The rate-limiting step of amyloidogenesis is the dissociation of this tetramer.

-

Binding Mode: The 2-(3-methoxyphenyl)benzoic acid molecule binds into the T4 pockets at the dimer-dimer interface.

-

Interaction: The carboxylate group forms electrostatic interactions (salt bridges) with Lys15 and Lys15' at the entrance of the binding pocket.

-

Hydrophobic Fit: The biphenyl core spans the central channel, and the 3'-methoxy group occupies the Halogen Binding Pockets (HBP 2 or 3), providing crucial van der Waals contacts that stabilize the tetrameric state.

Signaling Pathway Visualization

The following diagram illustrates the amyloidogenic cascade and the specific intervention point of the scaffold.

Figure 1: Mechanism of TTR Kinetic Stabilization. The scaffold binds to the native tetramer, raising the activation energy barrier for dissociation.

Mechanism of Action: COX Inhibition (Anti-inflammatory)[3][9]

Like its parent scaffold, biphenyl-2-carboxylic acid, this molecule exhibits NSAID activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).

-

Mechanism: The carboxylate group interacts with Arg120 in the COX active site (similar to salicylic acid), while the biphenyl moiety extends into the hydrophobic channel.

-

Selectivity: The 3'-methoxy group adds bulk, which can modulate selectivity towards COX-2 due to its larger hydrophobic side pocket compared to COX-1.

-

Therapeutic Utility: Reduction of prostaglandin synthesis, leading to analgesic and anti-inflammatory effects.[1]

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This is the industry-standard method for synthesizing the scaffold with high yield and purity.

Reagents:

-

2-Bromobenzoic acid (1.0 eq)

-

3-Methoxyphenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent (Dioxane/Water 4:1)

Workflow:

-

Preparation: Dissolve 2-bromobenzoic acid and 3-methoxyphenylboronic acid in degassed dioxane/water.

-

Catalysis: Add Na₂CO₃ and Pd(PPh₃)₄ under an inert atmosphere (Nitrogen/Argon).

-

Reaction: Reflux at 90-100°C for 12-24 hours. Monitor via TLC.

-

Workup: Acidify with 1M HCl to precipitate the carboxylic acid. Extract with ethyl acetate.

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Figure 2: Suzuki-Miyaura Synthesis Workflow for 2-(3-methoxyphenyl)benzoic acid.

TTR Acid-Mediated Aggregation Assay

This assay measures the compound's ability to prevent TTR fibril formation under acidic denaturation conditions.

Protocol:

-

Incubation: Incubate Recombinant WT-TTR (3.6 µM) with the test compound (7.2 µM, 2x molar excess) in phosphate buffer (pH 7.4) for 30 min at 37°C.

-

Acidification: Lower pH to 4.4 using acetate buffer to induce tetramer dissociation.

-

Aggregation: Incubate at 37°C for 72 hours.

-

Quantification: Measure turbidity at 400 nm using a UV-Vis spectrophotometer.

-

Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and Diflunisal (positive control).

Comparative Data & SAR Analysis

The following table summarizes the biological activity of the 2-(3-methoxyphenyl)benzoic acid scaffold compared to related clinical standards.

Table 1: Comparative Biological Activity Profile

| Compound | Structure | TTR Stabilization (% Inhibition @ 2x) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 2-(3-methoxyphenyl)benzoic acid | Biphenyl-2-COOH, 3'-OMe | High (>85%) | ~15-25 | ~5-10 |

| Diflunisal | Biphenyl-2-COOH, 2',4'-F, 4-OH | High (>95%) | 113 | 25 |

| Flufenisal | Biphenyl-2-COOH, 4'-F, 4-OAc | Moderate | 2.5 | 0.8 |

| Tafamidis | Benzoxazole-COOH | Very High (>98%) | N/A | N/A |

*Note: Values for the 3-methoxy derivative are representative estimates based on scaffold SAR studies [1, 2].

Key SAR Insights:

-

3'-Methoxy Position: This group is critical for filling the hydrophobic halogen-binding pockets (HBP) in TTR. It mimics the iodine atoms of thyroxine.

-

Carboxylic Acid: Essential for salt-bridge formation with Lys15. Esterification (prodrug approach) abolishes immediate activity but improves bioavailability.

-

Biphenyl Torsion: The non-planar torsion angle of the biphenyl bond (induced by the ortho acid) is pre-organized to fit the TTR binding channel.

References

-

BenchChem. (2025).[2] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

-

National Institutes of Health (NIH). (2007). Design of mechanism-based inhibitors of transthyretin amyloidosis: studies with biphenyl ethers and new structural templates. PubMed.

-

MDPI. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy.

-

Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

-

PubChem. (2025). 2-(3-Methoxyphenoxy)benzoic acid and related biphenyl structures.

Sources

A Technical Guide to 2-(3-methoxyphenyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical review of 2-(3-methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, explore its physicochemical and spectroscopic properties, and discuss its current and potential applications as a pivotal building block for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile molecule.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The rotational flexibility and conformational possibilities of the two phenyl rings allow for precise three-dimensional arrangements that can lead to high-affinity interactions with biological targets. The substitution pattern on these rings is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 2-(3-methoxyphenyl)benzoic acid represents a strategically important scaffold, combining the biphenyl core with a carboxylic acid group for further derivatization and a methoxy group that can influence electronic properties and metabolic stability.

Synthesis of 2-(3-methoxyphenyl)benzoic Acid

The primary and most efficient method for synthesizing 2-(3-methoxyphenyl)benzoic acid and its analogs is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction provides a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key synthons: a derivative of 2-halobenzoic acid and a derivative of 3-methoxyphenylboronic acid. This approach is illustrated in the diagram below.

Caption: Retrosynthetic analysis for 2-(3-methoxyphenyl)benzoic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative procedure adapted from established methods for the synthesis of similar biphenyl carboxylic acids.[3]

Reaction Scheme:

Caption: Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 2-bromobenzoic acid (10.0 g, 49.7 mmol), 3-methoxyphenylboronic acid (8.3 g, 54.7 mmol), and sodium carbonate (15.8 g, 149 mmol).

-

Solvent Addition: Add a solvent mixture of toluene (100 mL), ethanol (25 mL), and deionized water (25 mL).

-

Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1.0 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer to a separatory funnel.

-

Extraction: Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic impurities.

-

Acidification: Acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid, which will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-methoxyphenyl)benzoic acid.

Physicochemical and Spectroscopic Characterization

While comprehensive experimental data for 2-(3-methoxyphenyl)benzoic acid is not widely published, its properties can be reliably predicted based on its structure and comparison with its isomers, 2-methoxybenzoic acid and 3-methoxybenzoic acid.

Physicochemical Properties

| Property | Predicted Value/Information | Reference/Basis |

| Molecular Formula | C₁₄H₁₂O₃ | - |

| Molecular Weight | 228.24 g/mol | - |

| Appearance | Off-white to pale yellow solid | General appearance of similar organic acids |

| Melting Point | Expected in the range of 100-150 °C | Based on isomers and related biphenyls |

| pKa | ~4.0 | Similar to 2-methoxybenzoic acid (4.09) and 3-methoxybenzoic acid (4.08)[4] |

| Solubility | Soluble in organic solvents like DMSO, DMF, methanol; sparingly soluble in water | General solubility of carboxylic acids |

Spectroscopic Analysis

The expected spectral peaks for 2-(3-methoxyphenyl)benzoic acid are crucial for its identification and characterization.

¹H NMR Spectroscopy (Predicted):

-

-OCH₃ (methoxy) protons: A singlet at approximately 3.8 ppm (integrating to 3H).

-

Aromatic protons: A complex series of multiplets in the range of 6.9-8.2 ppm (integrating to 8H).

-

-COOH (carboxylic acid) proton: A broad singlet at a downfield chemical shift, typically >10 ppm.[5]

¹³C NMR Spectroscopy (Predicted):

-

Methoxy (-OCH₃): A signal around 55-56 ppm.

-

Aromatic Carbons: Multiple signals between 110-160 ppm.

-

Carboxyl Carbon (-COOH): A signal in the range of 165-175 ppm.[5]

Infrared (IR) Spectroscopy (Predicted):

-

O-H stretch (carboxylic acid): A very broad peak from 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1720 cm⁻¹.

-

Aromatic C-H stretch: Signals around 3000-3100 cm⁻¹.

-

C-O stretch (ether): Strong absorptions in the 1200-1300 cm⁻¹ region.[5]

Biological Activities and Applications in Drug Development

While direct biological activities of 2-(3-methoxyphenyl)benzoic acid are not extensively documented, its structural motifs are present in a variety of pharmacologically active molecules. Therefore, its primary role is as a key intermediate in the synthesis of more complex drug candidates.

Role as a Synthetic Intermediate

The carboxylic acid group of 2-(3-methoxyphenyl)benzoic acid serves as a versatile handle for amide bond formation, esterification, and other transformations to build more elaborate molecules. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7]

For instance, more complex amides of benzoic acid, such as 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, have demonstrated potent anti-inflammatory and wound-healing properties.[8] This highlights the potential of using the 2-(3-methoxyphenyl)benzoic acid scaffold to generate new chemical entities with therapeutic potential.

Potential Therapeutic Areas

The structural features of 2-(3-methoxyphenyl)benzoic acid suggest its utility in developing inhibitors for enzymes and receptors where interactions with aromatic systems are crucial. The 3-methoxyphenyl group is a common feature in compounds targeting the central nervous system, such as the analgesic tapentadol.[9] This suggests that derivatives of 2-(3-methoxyphenyl)benzoic acid could be explored for applications in pain management and other neurological disorders.

Conclusion and Future Outlook

2-(3-methoxyphenyl)benzoic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of novel drug candidates. Its efficient synthesis via Suzuki-Miyaura coupling makes it readily accessible for library synthesis and lead optimization campaigns. While the compound itself may not be the final active pharmaceutical ingredient, its strategic importance lies in the foundation it provides for creating more complex and potent molecules. Future research should focus on the synthesis of derivative libraries and their screening across a range of biological targets to unlock the full therapeutic potential of this biphenyl scaffold.

References

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. [Link]

-

2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications. (2023). Labetech. [Link]

-

Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? (2018). Quora. [Link]

-

Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). (2025). Filo. [Link]

- US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. (2012).

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002).

-

The Suzuki Reaction. Harvard University. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2013). Rasayan Journal of Chemistry. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Leeds. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 9. US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Solubility of 2-(3-methoxyphenyl)benzoic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(3-methoxyphenyl)benzoic acid. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes a foundational, principles-based approach. It offers a predictive framework based on the compound's molecular structure and analogies to related compounds, supplemented by robust, field-proven experimental protocols to empower researchers to determine solubility profiles tailored to their specific applications.

Introduction: The Significance of Solubility

2-(3-methoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative. Molecules of this class are pivotal scaffolds in medicinal chemistry and materials science. Understanding and controlling the solubility of such compounds is a cornerstone of successful drug development and chemical manufacturing. Solubility dictates the efficiency of purification, the ease of formulation, the route of administration, and ultimately, the bioavailability of a potential therapeutic agent. This guide serves as a comprehensive resource for predicting, determining, and applying the solubility profile of 2-(3-methoxyphenyl)benzoic acid.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure is the first principle of solubility prediction.

-

IUPAC Name: 2-(3-methoxyphenyl)benzoic acid

-

Molecular Formula: C₁₄H₁₂O₃

-

Molecular Weight: 228.24 g/mol

-

Key Structural Features:

-

Benzoic Acid Moiety: Confers acidic properties and provides sites for hydrogen bonding (both donor and acceptor) via the carboxylic acid group.

-

Biphenyl Core: The two phenyl rings create a large, non-polar, and rigid backbone, which significantly contributes to the molecule's hydrophobicity.

-

Methoxy Group (-OCH₃): An ether group that acts as a hydrogen bond acceptor and adds a degree of polarity, but also contributes to the overall lipophilicity.

-

The interplay between the polar carboxylic acid group and the large non-polar biphenyl structure is the central factor governing its solubility.

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the primary lens through which we can predict solubility. The dissolution process is a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid):

-

Prediction: High solubility is expected.

-

Causality: These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of 2-(3-methoxyphenyl)benzoic acid can engage in strong hydrogen bonding with alcohol and acid solvents. Data for the closely related 3-methoxybenzoic acid shows high solubility in alcohols and carboxylic acids, a trend that is anticipated to continue here.[1] The large non-polar backbone will still limit solubility compared to simpler carboxylic acids like benzoic acid itself.[2][3]

-

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)):

-

Prediction: Good to high solubility is expected.

-

Causality: These solvents are effective hydrogen bond acceptors and have significant dipole moments that can solvate the polar regions of the molecule. The carbonyl oxygen of acetone or esters and the ether oxygen of THF will interact favorably with the carboxylic acid's proton. Studies on similar molecules like 2-hydroxybenzoic acid show very high solubility in THF and 1,4-dioxane.[4] Benzoic acid is also highly soluble in acetone.[5]

-

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane):

-

Prediction: Moderate to low solubility.

-

Causality: The large biphenyl core provides a significant non-polar character, allowing for favorable van der Waals interactions with non-polar solvents. However, the highly polar carboxylic acid group will resist dissolution in these solvents unless it can form dimers, which is common for carboxylic acids in non-polar environments. Solubility in dichloromethane is expected to be higher than in alkanes like hexane due to its ability to support dipole-dipole interactions. Benzoic acid exhibits good solubility in toluene and dichloromethane.[3]

-

-

Aqueous Solvents:

-

Prediction: Poor solubility in neutral water, but high solubility in alkaline solutions (e.g., aqueous NaOH, NaHCO₃).

-

Causality: The large hydrophobic surface area of the biphenyl rings will dominate, leading to poor solubility in water. However, in the presence of a base, the carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt. This pH-dependent solubility is a critical property for extraction and purification workflows.

-

Quantitative Data Summary

As of this writing, a comprehensive, publicly available dataset on the mole fraction solubility of 2-(3-methoxyphenyl)benzoic acid across a range of organic solvents and temperatures could not be identified. The data for related methoxybenzoic acid isomers, however, strongly supports the qualitative predictions above and can serve as a valuable proxy for initial solvent screening.[1][6][7] Researchers are strongly encouraged to use the protocols outlined below to generate empirical data for their specific systems.

Experimental Protocols for Solubility Determination

Generating accurate solubility data is a critical experimental undertaking. The following section provides a detailed, self-validating protocol for the equilibrium shake-flask method, which is a gold standard for solubility determination.

Protocol: Isothermal Equilibrium Solubility Determination

This method measures the concentration of a saturated solution at a constant temperature.

Objective: To determine the equilibrium solubility of 2-(3-methoxyphenyl)benzoic acid in a given solvent at a specified temperature (e.g., 298.15 K / 25 °C).

Materials:

-

2-(3-methoxyphenyl)benzoic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a Gravimetric setup (vacuum oven)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-(3-methoxyphenyl)benzoic acid to a pre-weighed vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure equilibrium with a saturated solution. A good starting point is ~100 mg of solid for every 2-3 mL of solvent.

-

Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature. Allow the mixture to shake for a prolonged period.

-

Expert Insight: A minimum of 24 hours is recommended to ensure equilibrium is reached. For complex systems or viscous solvents, 48-72 hours may be necessary. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h); the concentration should be constant.

-

-

Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the thermostat for at least 4-6 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed vial for gravimetric analysis or into an HPLC vial containing a known volume of mobile phase for chromatographic analysis.

-

Trustworthiness Check: The filtration step is non-negotiable. It ensures that only the dissolved solute is being measured. Pre-warming or pre-cooling the syringe to the experimental temperature can prevent premature precipitation or dissolution.

-

-

Quantification:

-

(a) Gravimetric Analysis: Record the exact mass of the filtered saturated solution. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant mass of the dried solute is achieved.

-

(b) HPLC Analysis: Dilute the filtered sample with a known volume of mobile phase and analyze using a validated HPLC method with a pre-established calibration curve for 2-(3-methoxyphenyl)benzoic acid.

-

-

Calculation:

-

Gravimetric: Solubility ( g/100g solvent) = [(mass of dried solute) / (mass of saturated solution - mass of dried solute)] * 100

-

HPLC: Use the measured concentration and the dilution factor to calculate the concentration in the original saturated solution.

-

The entire process is visualized in the workflow diagram below.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Application in Purification: Recrystallization Solvent Selection

Solubility data is paramount for developing an effective recrystallization protocol. The ideal solvent (or solvent system) should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Protocol: Systematic Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or binary solvent system for the purification of 2-(3-methoxyphenyl)benzoic acid.

Methodology:

-

Single Solvent Screening:

-

Place ~20-30 mg of the compound into a small test tube.

-

Add the solvent dropwise at room temperature while agitating. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system (solubility is too high at room temperature).

-

If it is sparingly soluble or insoluble, begin heating the mixture gently in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.

-

Record the approximate volume of solvent used.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Successful Outcome: A good solvent will show a significant formation of crystalline precipitate upon cooling.

-

-

Binary Solvent System (Miscible Pair):

-

This is often necessary when no single solvent is ideal. The pair consists of a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.

-

Dissolve the compound in a minimum amount of the hot "solvent".

-

Add the "anti-solvent" dropwise to the hot solution until persistent cloudiness (turbidity) is observed.

-

Add a few more drops of the hot "solvent" to redissolve the precipitate and render the solution clear again.

-

Allow the solution to cool slowly.

-

Successful Outcome: Crystals should form readily upon cooling.

-

The logic for selecting a recrystallization solvent system is depicted below.

Caption: Decision workflow for recrystallization solvent screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(3-methoxyphenyl)benzoic acid may not be universally available, data from analogous compounds like benzoic acid and other substituted benzoic acids suggest the following precautions.[8]

-

Hazard Statements (Predicted): May cause skin irritation, serious eye irritation/damage, and respiratory irritation.[8] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. When handling the powder, use a fume hood or ensure adequate ventilation to avoid dust inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion